molecular formula C12H11ClN2O6S3 B4684792 2-chloro-5-(3-sulfamoylphenyl)sulfonylbenzenesulfonamide

2-chloro-5-(3-sulfamoylphenyl)sulfonylbenzenesulfonamide

Cat. No.: B4684792
M. Wt: 410.9 g/mol
InChI Key: FREAMEDBIYXJFW-UHFFFAOYSA-N
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Description

2-chloro-5-(3-sulfamoylphenyl)sulfonylbenzenesulfonamide is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique chemical structure, which includes multiple sulfonamide groups, making it a valuable molecule for research and industrial purposes.

Properties

IUPAC Name

2-chloro-5-(3-sulfamoylphenyl)sulfonylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O6S3/c13-11-5-4-9(7-12(11)24(15,20)21)22(16,17)8-2-1-3-10(6-8)23(14,18)19/h1-7H,(H2,14,18,19)(H2,15,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREAMEDBIYXJFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)S(=O)(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O6S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(3-sulfamoylphenyl)sulfonylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2-chlorobenzenesulfonyl chloride with 3-aminobenzenesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(3-sulfamoylphenyl)sulfonylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted sulfonamides, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

2-chloro-5-(3-sulfamoylphenyl)sulfonylbenzenesulfonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-chloro-5-(3-sulfamoylphenyl)sulfonylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups in the compound can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact molecular pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

2-chloro-5-(3-sulfamoylphenyl)sulfonylbenzenesulfonamide can be compared with other sulfonamide-containing compounds, such as:

These comparisons highlight the unique chemical and biological properties of this compound, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-5-(3-sulfamoylphenyl)sulfonylbenzenesulfonamide
Reactant of Route 2
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2-chloro-5-(3-sulfamoylphenyl)sulfonylbenzenesulfonamide

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